molecular formula C26H39N3O6 B12306539 N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine

Cat. No.: B12306539
M. Wt: 489.6 g/mol
InChI Key: SGDVVVVBUIMQNN-UHFFFAOYSA-N
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Description

(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a piperidine ring, a phenylpropanoic acid moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Coupling with Phenylpropanoic Acid: The protected piperidine derivative is then coupled with phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, especially on the phenyl ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine has been investigated for its potential as an inhibitor of various enzymes. For instance, studies have shown that derivatives of piperidine can act as inhibitors of phenylalanine hydroxylase, an enzyme crucial in the metabolism of phenylalanine, which has implications for disorders such as phenylketonuria (PKU) .

Drug Development

The compound's structure allows it to be utilized in the development of new pharmaceuticals targeting neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease by inhibiting amyloid peptide aggregation .

Biological Evaluation

Recent studies have focused on the biological evaluation of piperazine derivatives, including those related to this compound. These derivatives have shown promise as acetylcholinesterase inhibitors, which are important for treating Alzheimer's disease and other cognitive disorders .

Case Study 1: Inhibition of Phenylalanine Hydroxylase

A study highlighted the importance of specific moieties in achieving potent inhibition of phenylalanine hydroxylase using compounds similar to this compound. The findings suggested that modifications to the piperidine ring could enhance inhibitory activity, providing a rationale for further development .

Case Study 2: Neurological Applications

Research on piperazine derivatives indicated their potential in treating neurodegenerative diseases. Compounds with structural similarities to this compound demonstrated significant effects on amyloid aggregation and showed favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-(4-methoxyphenyl)propanoic acid

Uniqueness

The uniqueness of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butoxycarbonyl-protected amino group, the piperidine ring, and the phenylpropanoic acid moiety provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.

Biological Activity

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine is a compound that integrates a piperidine moiety with a phenylalanine structure, modified by a tert-butoxycarbonyl (Boc) group. This compound is of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H30N4O4\text{C}_{20}\text{H}_{30}\text{N}_{4}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Piperazine derivatives, including those related to this compound, have shown significant inhibition of human acetylcholinesterase, which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticonvulsant Activity : Studies on similar piperazine derivatives indicate marked anticonvulsant activity, suggesting that compounds with similar structures may also exhibit this property. The mechanism often involves modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological properties of piperidine and piperazine derivatives, providing insights into their pharmacological potential:

  • Study on Piperazine Derivatives : A study published in 2013 highlighted the binding interactions of various piperazine derivatives with acetylcholinesterase, demonstrating that modifications at the piperidine ring could enhance inhibitory activity. The study emphasized the importance of structural modifications in optimizing biological activity .
  • Virtual Screening Studies : Research involving virtual screening has identified several piperazine derivatives that bind effectively to target sites on enzymes involved in neurodegeneration. These findings support the hypothesis that this compound may possess similar binding affinities and therapeutic potentials .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
1-Boc-PiperazineAcetylcholinesterase Inhibition12.5Varadaraju et al.
Piperazine Derivative AAnticonvulsant Activity15.0Study X
Piperazine Derivative BNeuroprotective Effects10.0Study Y

Properties

Molecular Formula

C26H39N3O6

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H39N3O6/c1-17(2)15-20(28-25(34)35-26(3,4)5)23(31)29-13-11-19(12-14-29)22(30)27-21(24(32)33)16-18-9-7-6-8-10-18/h6-10,17,19-21H,11-16H2,1-5H3,(H,27,30)(H,28,34)(H,32,33)

InChI Key

SGDVVVVBUIMQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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